(S)-2-(3,5-dimethylphenyl)pyrrolidine

Medicinal Chemistry Process Chemistry Chiral Resolution

(S)-2-(3,5-dimethylphenyl)pyrrolidine (CAS 1213334-10-1) is a chiral pyrrolidine building block characterized by a stereogenic center at the 2-position of the pyrrolidine ring, substituted with a 3,5-dimethylphenyl group. Its primary industrial and research significance lies in its role as a key intermediate in the synthesis of aticaprant (CERC-501/LY-2456302), a selective kappa-opioid receptor (KOR) antagonist currently in late-stage clinical development for major depressive disorder.

Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
CAS No. 1213334-10-1
Cat. No. B059186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(3,5-dimethylphenyl)pyrrolidine
CAS1213334-10-1
Molecular FormulaC12H17N
Molecular Weight175.27 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C2CCCN2)C
InChIInChI=1S/C12H17N/c1-9-6-10(2)8-11(7-9)12-4-3-5-13-12/h6-8,12-13H,3-5H2,1-2H3/t12-/m0/s1
InChIKeySHGUHZCFMGGKFO-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-(3,5-Dimethylphenyl)pyrrolidine: Chiral Intermediate for Aticaprant Synthesis


(S)-2-(3,5-dimethylphenyl)pyrrolidine (CAS 1213334-10-1) is a chiral pyrrolidine building block characterized by a stereogenic center at the 2-position of the pyrrolidine ring, substituted with a 3,5-dimethylphenyl group [1]. Its primary industrial and research significance lies in its role as a key intermediate in the synthesis of aticaprant (CERC-501/LY-2456302), a selective kappa-opioid receptor (KOR) antagonist currently in late-stage clinical development for major depressive disorder [2]. The compound's specific stereochemistry and substitution pattern are critical for the biological activity of the final drug substance, making it a non-interchangeable precursor in this synthetic pathway.

Why Generic (S)-2-(3,5-Dimethylphenyl)pyrrolidine Substitution Fails in Aticaprant Synthesis


The synthesis of aticaprant is structurally dependent on the precise (S)-enantiomer of 2-(3,5-dimethylphenyl)pyrrolidine. The final drug's potent KOR antagonism (Ki = 0.81 nM) and high selectivity over mu- and delta-opioid receptors (30- and 190-fold, respectively) are directly linked to the stereochemical configuration of this pyrrolidine moiety . Substituting this intermediate with the (R)-enantiomer, a racemic mixture, or an analog with a different aryl substitution pattern would lead to a distinct diastereomer, potentially altering the three-dimensional pharmacophore and resulting in a significant loss of target binding affinity and selectivity. The resolution-based manufacturing process itself is designed to achieve high enantiomeric excess (98.7% ee) for the desired (S)-enantiomer, explicitly rejecting the (R)-form as an undesired side-product, proving that generic substitution within this class is not feasible for this application [1].

Quantitative Evidence for Differentiating (S)-2-(3,5-Dimethylphenyl)pyrrolidine


Role as Key Intermediate for Aticaprant vs. (R)-Enantiomer Discard

The (S)-enantiomer is the sole required intermediate for synthesizing aticaprant, a phase III KOR antagonist. A patented resolution process yields the desired (S)-1 in 63.6% yield and 98.7% enantiomeric excess (ee), while the undesired (R)-1 enantiomer is chemically racemized for recycling. This process explicitly defines the (R)-enantiomer as an unwanted byproduct, establishing the (S)-form's necessity [1]. This is further confirmed by patent literature specifying the use of '(2S)-2-(3,5-dimethylphenyl)pyrrolidine D-tartrate' as a reactant for the drug substance [2].

Medicinal Chemistry Process Chemistry Chiral Resolution

Enantiomeric Excess as a Specification: (S)- vs. (R)-Enantiomer Purity in Resolution Process

The resolution process is designed around a stark difference in enantiomeric purity. The target compound, (S)-1, is isolated with an excellent 98.7% ee [1]. Its precursor, the racemate, has 0% ee by definition. The undesired (R)-1, representing the other half of the racemate, is not isolated in a pure form but is instead chemically racemized back to the starting material. This operational asymmetry highlights that a high ee of the (S)-enantiomer is a critical quality attribute (CQA) that cannot be met by the racemic mixture or the (R)-enantiomer.

Process Chemistry Quality Control Chiral Separation

Contribution to KOR Binding Affinity vs. Other Opioid Receptor Subtypes

While the target compound is a precursor, its structural contribution to the final drug's activity is quantifiable. Aticaprant, which incorporates the (S)-2-(3,5-dimethylphenyl)pyrrolidine moiety, exhibits a Ki of 0.807 nM for the KOR . Its selectivity is pronounced, showing 30-fold higher affinity over the mu-opioid receptor (Ki = 24.0 nM) and 190-fold higher affinity over the delta-opioid receptor (Ki = 155 nM) . This contrasts with non-selective opioid antagonists like naltrexone, which binds to all three receptors, highlighting the specific contribution of this unique pharmacophore.

Pharmacology Target Selectivity Opioid Receptors

Procurement-Driven Application Scenarios for (S)-2-(3,5-Dimethylphenyl)pyrrolidine


GMP Synthesis of Aticaprant Drug Substance

This is the primary industrial application. A CRO or pharmaceutical manufacturer requires (S)-2-(3,5-dimethylphenyl)pyrrolidine with high enantiomeric purity (>98% ee) as a starting material or advanced intermediate. The procured compound must be the (S)-enantiomer to ensure the final API, aticaprant, meets its specification for stereochemical purity, which is directly linked to its potent and selective KOR antagonism [1].

Process Chemistry Optimization for Chiral Resolution

A process R&D lab requires both (S)- and (R)-2-(3,5-dimethylphenyl)pyrrolidine, or its racemate, to develop and validate new, more cost-effective resolution or asymmetric synthesis methods. The quantitative benchmarks of a >60% yield and >98% ee from the published recycle process [1] serve as a target to surpass, making high-purity samples essential for comparative experiments.

Pharmacology Studies on Kappa Opioid Receptor Selectivity

A neuroscience research group investigating the structure-activity relationship (SAR) of KOR antagonists needs a reliable source of the specific (S)-enantiomer. They would use this compound as a key building block to synthesize novel analogs and compare their binding profiles (e.g., Ki for KOR vs. MOR) against the established high-selectivity standard of aticaprant .

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